![molecular formula C25H22FNO4 B13623179 (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluoro-4-methylphenyl)propanoic acid](/img/structure/B13623179.png)
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluoro-4-methylphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluoro-4-methylphenyl)propanoic acid: is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, a fluorinated aromatic ring, and a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluoro-4-methylphenyl)propanoic acid typically involves multiple steps, including the protection of the amino group, the introduction of the fluorinated aromatic ring, and the formation of the propanoic acid moiety. One common synthetic route includes:
Protection of the Amino Group: The amino group is protected using the Fmoc group, which is introduced through a reaction with Fmoc-Cl in the presence of a base such as triethylamine.
Introduction of the Fluorinated Aromatic Ring: The fluorinated aromatic ring is introduced through a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with an appropriate nucleophile.
Formation of the Propanoic Acid Moiety: The final step involves the formation of the propanoic acid moiety through a series of reactions, including esterification and hydrolysis.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluoro-4-methylphenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluoro-4-methylphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluoro-4-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can be cleaved under basic conditions, revealing the free amino group, which can then interact with the target molecule. The fluorinated aromatic ring may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanoic acid: Similar structure but lacks the fluorine atom, which may affect its reactivity and binding properties.
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-methylphenyl)propanoic acid: Similar structure but lacks the fluorine atom, affecting its chemical properties.
Uniqueness
The presence of the fluorine atom in (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluoro-4-methylphenyl)propanoic acid makes it unique compared to similar compounds. Fluorine atoms can significantly influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound in various research applications.
Propriétés
Formule moléculaire |
C25H22FNO4 |
|---|---|
Poids moléculaire |
419.4 g/mol |
Nom IUPAC |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluoro-4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C25H22FNO4/c1-15-10-11-16(12-22(15)26)23(13-24(28)29)27-25(30)31-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21,23H,13-14H2,1H3,(H,27,30)(H,28,29)/t23-/m0/s1 |
Clé InChI |
QTPKVYVTBPVSLQ-QHCPKHFHSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
SMILES canonique |
CC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


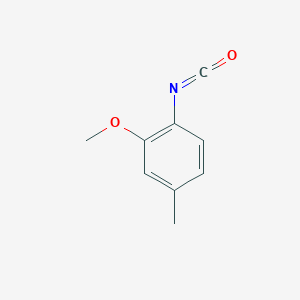
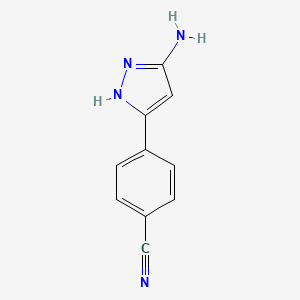
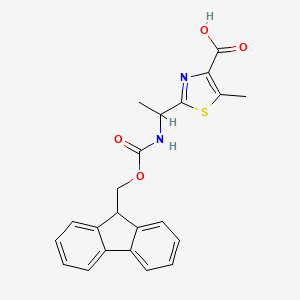
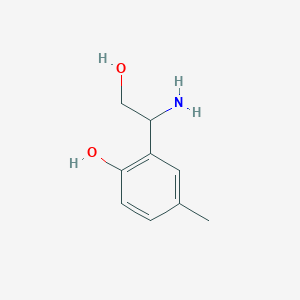
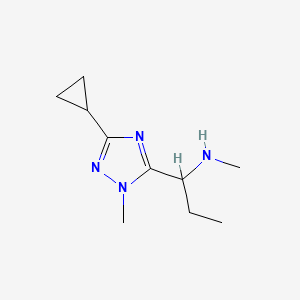
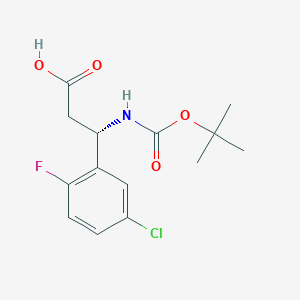
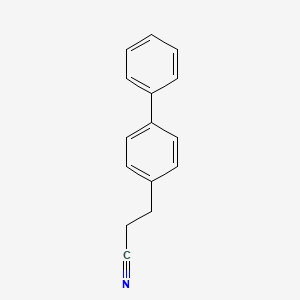
![2-Amino-7-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13623159.png)
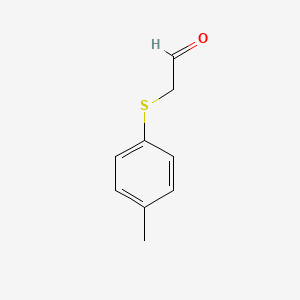
![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13623185.png)

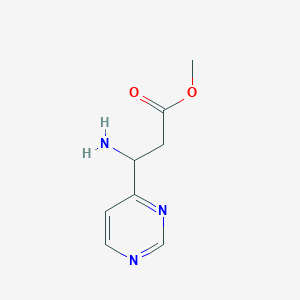
![8,8-Difluorodispiro[3.1.3^{6}.1^{4}]decane-2-sulfonylchloride](/img/structure/B13623192.png)
![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B13623196.png)
